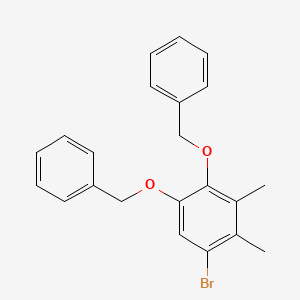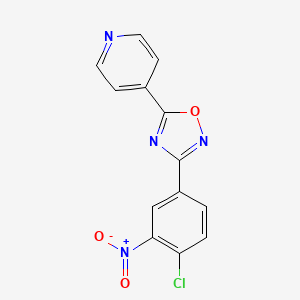![molecular formula C21H26N4O B2504278 4-(4-(dimetilamino)fenil)-3,7,7-trimetil-6,7,8,9-tetrahidro-1H-pirazolo[3,4-b]quinolin-5(4H)-ona CAS No. 565201-72-1](/img/structure/B2504278.png)
4-(4-(dimetilamino)fenil)-3,7,7-trimetil-6,7,8,9-tetrahidro-1H-pirazolo[3,4-b]quinolin-5(4H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This can be achieved through substitution reactions using reagents like dimethylamine in the presence of catalysts such as acid chlorides or anhydrides.
Industrial Production Methods:
Large-scale synthesis may involve optimized conditions to ensure high yield and purity. Industrial methods might include the use of automated reactors, continuous flow processes, and stringent purification techniques to scale up the compound's production.
Aplicaciones Científicas De Investigación
This compound has found applications in various fields of scientific research, including but not limited to:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical lead compound.
Industry: Exploring its utility in the development of new materials or as a catalyst in chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one typically involves multi-step organic synthesis. Key steps often include:
Formation of the Pyrazoloquinoline Core:
Condensation reactions between suitable aldehydes and hydrazine derivatives.
Cyclization steps to form the pyrazoloquinoline structure.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce more oxygen-containing functionalities.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring or the pyrazoloquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Formation of carboxylic acids or aldehydes.
Reduction Products: Alcohols or amines depending on the functional group reduced.
Substitution Products: Various substituted derivatives depending on the nature of the reacting nucleophile or electrophile.
Mecanismo De Acción
The compound's mechanism of action largely depends on its interaction with molecular targets. Its effects are typically mediated through the following pathways:
Binding to Enzymes: Inhibiting or modulating enzyme activities.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or genes.
Comparación Con Compuestos Similares
When compared to other similar compounds, 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one stands out due to its unique combination of functional groups and its versatile reactivity profile. Similar compounds might include:
4-(dimethylamino)phenyl derivatives: Featuring different core structures.
Pyrazoloquinoline derivatives: Lacking the dimethylamino group or having other substitutions.
These comparisons highlight the distinctive nature of 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one and its potential advantages in various applications.
The chemistry and potential applications of this compound make it a fascinating subject for continued exploration and development
Propiedades
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-12-17-18(13-6-8-14(9-7-13)25(4)5)19-15(22-20(17)24-23-12)10-21(2,3)11-16(19)26/h6-9,18H,10-11H2,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUONQEBFMDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
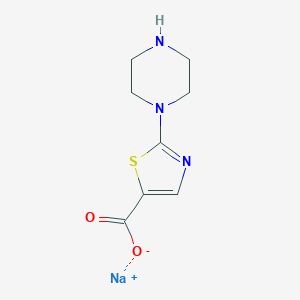
![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)
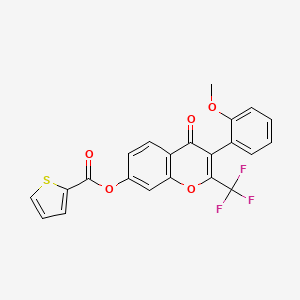
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)
![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2504203.png)
![4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2504205.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
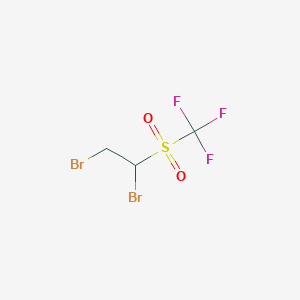

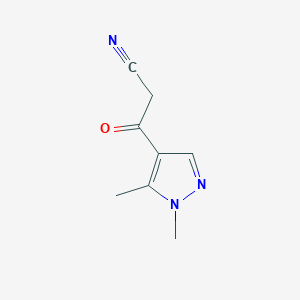
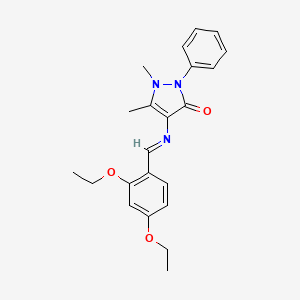
![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
